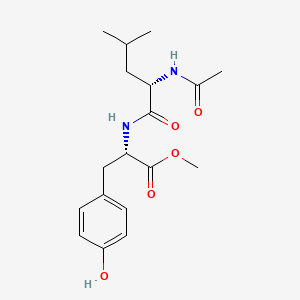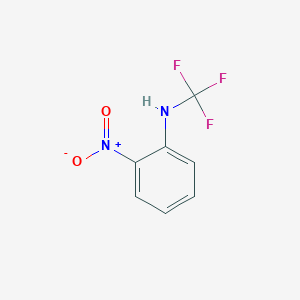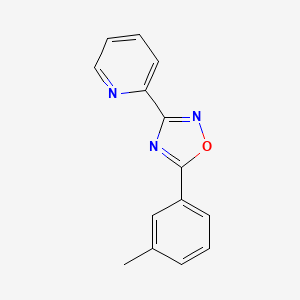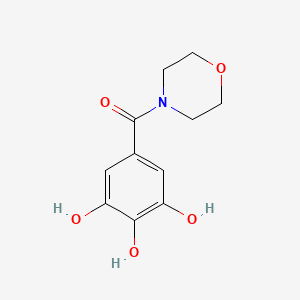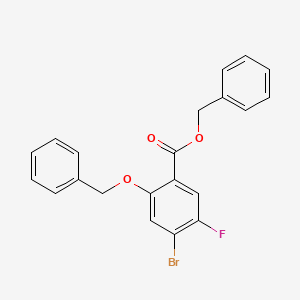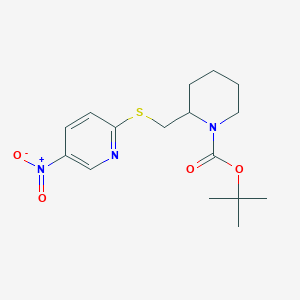
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an ethyl chain, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the attachment of the cyclopropane moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrrolidine rings can be achieved through intermolecular cyclization reactions involving derivatives such as 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its three-dimensional structure, which allows for better interaction with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)ethylcyclopropanamine
- N-(pyridin-3-yl)ethylcyclopropanamine
Uniqueness
N-(2-(pyrrolidin-3-yl)ethyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds with only one of these rings .
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-3-ylethyl)cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(1)11-6-4-8-3-5-10-7-8/h8-11H,1-7H2 |
Clave InChI |
PTVCPKVRCYEPCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
